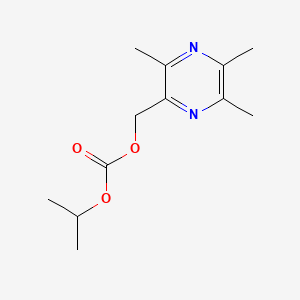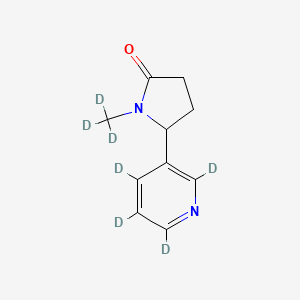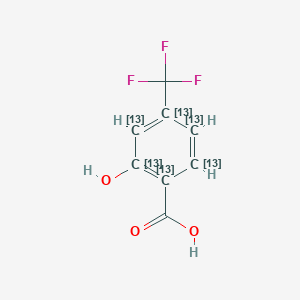
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed to demonstrate chemical principles, reaction mechanisms, and synthetic strategies in educational settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of compound “2” can be achieved through multiple synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the reaction of a primary alcohol with a strong oxidizing agent, such as potassium permanganate, to form an aldehyde intermediate. This intermediate can then undergo further oxidation to yield compound “2”.
Industrial Production Methods
In an industrial setting, compound “2” can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions. The reaction is carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Compound “2” undergoes a variety of chemical reactions, including:
Oxidation: Compound “2” can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: Compound “2” can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of compound “2”.
科学的研究の応用
Compound “2” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
類似化合物との比較
Similar Compounds
Compound “3”: Similar in structure but contains an additional functional group that alters its reactivity.
Compound “4”: Shares a similar backbone but differs in the position of substituents.
Uniqueness
Compound “2” is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
InChIキー |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
異性体SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
正規SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)









